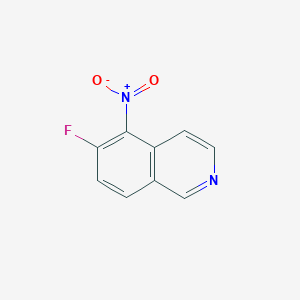

6-Fluoro-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEFZZDPYSVNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 6 Fluoro 5 Nitroisoquinoline

De Novo Synthetic Routes to the 6-Fluoro-5-nitroisoquinoline Core

Given the absence of a directly reported synthesis for this compound in the reviewed literature, this section postulates plausible de novo synthetic pathways. These routes are constructed based on well-established named reactions for isoquinoline (B145761) synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. A key strategic consideration is the timing of the nitration step relative to the formation of the isoquinoline core.

Step-by-Step Reaction Sequences and Mechanism Postulation

A logical synthetic approach involves the initial construction of the 6-fluoroisoquinoline (B87247) scaffold followed by regioselective nitration.

Route A: Pomeranz-Fritsch Reaction followed by Nitration

The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

Step 1: Formation of the Schiff Base. The synthesis would commence with the condensation of 4-fluorobenzaldehyde (B137897) with 2,2-diethoxyethylamine (B48651) to form the corresponding benzalaminoacetal (a Schiff base).

Step 2: Acid-Catalyzed Cyclization. This intermediate would then undergo acid-catalyzed cyclization. chemistry-reaction.com Strong acids like sulfuric acid are traditionally used to promote the intramolecular electrophilic attack of the benzene (B151609) ring onto the activated acetal, followed by dehydration to yield the aromatic 6-fluoroisoquinoline. wikipedia.org

Step 3: Regioselective Nitration. The final step is the nitration of 6-fluoroisoquinoline. The directing effects of the fluorine atom and the heterocyclic nitrogen atom are crucial. The fluorine at C6 is an ortho-, para-director, while the pyridine (B92270) ring is deactivating. Electrophilic substitution on the benzene ring of the isoquinoline nucleus is generally favored at the C5 and C8 positions. In this case, nitration is anticipated to occur at the C5 position, which is ortho to the activating fluoro group, to yield this compound. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Route B: Bischler-Napieralski Reaction followed by Nitration

The Bischler-Napieralski reaction provides an alternative pathway to a dihydroisoquinoline intermediate, which can then be aromatized. nrochemistry.comwikipedia.org

Step 1: Amide Formation. The synthesis would start from 2-(4-fluorophenyl)ethylamine, which is acylated, for instance with acetyl chloride, to form the corresponding N-[2-(4-fluorophenyl)ethyl]acetamide.

Step 2: Cyclization. This amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). organic-chemistry.org This promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. The electron-donating effect of the fluorine atom would facilitate this cyclization. jk-sci.com

Step 3: Aromatization. The resulting 6-fluoro-3,4-dihydroisoquinoline (B1645722) is then oxidized to 6-fluoroisoquinoline. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) with a hydrogen acceptor.

Step 4: Nitration. Similar to Route A, the final step involves the regioselective nitration of 6-fluoroisoquinoline to introduce the nitro group at the C5 position.

Precursor Design and Optimization in Isoquinoline Ring Formation

The success of these synthetic routes hinges on the careful design and availability of the starting materials.

For the Pomeranz-Fritsch reaction , the key precursors are 4-fluorobenzaldehyde and 2,2-diethoxyethylamine. 4-Fluorobenzaldehyde is a commercially available and relatively inexpensive starting material. The reaction conditions for the cyclization step, particularly the choice of acid and temperature, would need to be optimized to maximize the yield of 6-fluoroisoquinoline and minimize potential side reactions.

For the Bischler-Napieralski reaction , the precursor is 2-(4-fluorophenyl)ethylamine. The synthesis of this precursor might involve the reduction of 4-fluorophenylacetonitrile (B56358) or the reductive amination of 4-fluorophenylacetaldehyde. The efficiency of the cyclization step is often dependent on the nature of the acyl group and the dehydrating agent used.

Interactive Table: Comparison of Precursors for Proposed Routes

| Reaction | Key Precursor | Advantages | Potential Challenges |

| Pomeranz-Fritsch | 4-Fluorobenzaldehyde | Readily available, direct route to the aromatic isoquinoline. | Harsh acidic conditions for cyclization may not be compatible with all substrates. |

| Bischler-Napieralski | 2-(4-Fluorophenyl)ethylamine | Milder cyclization conditions may be possible. | Requires a multi-step sequence (acylation, cyclization, aromatization). |

Modernized Synthesis Techniques and Process Intensification

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and sustainability for the preparation of this compound.

Application of Flow Chemistry for this compound Synthesis

Flow chemistry, or continuous flow processing, is particularly well-suited for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch processes. beilstein-journals.org

The nitration of 6-fluoroisoquinoline could be performed in a microreactor system. vapourtec.com This would involve pumping streams of the 6-fluoroisoquinoline solution and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) to a mixing point, followed by passage through a heated or cooled reaction coil.

Advantages of Flow Chemistry for Nitration:

Enhanced Safety: The small reaction volumes within the microreactor minimize the risk of thermal runaways. beilstein-journals.org

Precise Temperature Control: The high surface-area-to-volume ratio allows for efficient heat exchange, enabling precise control over the reaction temperature. vapourtec.com

Improved Selectivity: The ability to precisely control reaction parameters such as temperature, residence time, and stoichiometry can lead to higher selectivity and reduced formation of byproducts.

Scalability: The process can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. rsc.org

A potential flow setup would allow for rapid optimization of the nitration conditions to maximize the yield of the desired this compound isomer.

High-Throughput Experimentation in Reaction Condition Optimization for this compound

High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of reaction conditions for both the isoquinoline ring formation and the subsequent nitration step. chemrxiv.org This is particularly valuable for optimizing reactions where multiple parameters can influence the outcome.

For the nitration of 6-fluoroisoquinoline, an HTE approach would involve setting up a large number of small-scale reactions in parallel, for example, in a 96-well plate format. Each well could contain a different combination of nitrating agents, solvents, temperatures, and reaction times.

Parameters for HTE Screening of Nitration:

| Parameter | Variables |

| Nitrating Agent | HNO3/H2SO4, KNO3/H2SO4, Acetyl nitrate |

| Solvent | Dichloromethane, Acetonitrile, Sulfuric acid |

| Temperature | -10 °C to 50 °C |

| Reaction Time | 5 minutes to 2 hours |

The outcomes of these experiments would be rapidly analyzed, for instance by LC-MS, to identify the optimal conditions for the regioselective synthesis of this compound. This data-rich approach significantly accelerates the optimization process compared to traditional one-at-a-time experimentation. rsc.org

Sustainable and Green Chemistry Approaches in this compound Preparation

The principles of green chemistry can be applied to make the synthesis of this compound more environmentally friendly.

Alternative Nitrating Agents: Traditional nitration with mixed acids generates significant acidic waste. Greener alternatives include using solid acid catalysts or milder nitrating agents. researchgate.net For example, nitration using metal nitrates or dinitrogen pentoxide in more environmentally benign solvents could be explored. nih.gov Mechanochemical methods using benign organic nitrating agents under solvent-minimized conditions also present a sustainable option. rsc.org

Solvent Selection: The use of hazardous and volatile organic solvents should be minimized. Where possible, reactions could be run in greener solvents or under solvent-free conditions. For the nitration step, using the acid mixture as both catalyst and solvent, followed by careful workup and potential recycling of the acid, could be a more sustainable approach. rsc.org

Energy Efficiency: Microwave-assisted synthesis could be explored for the isoquinoline ring formation steps, as it can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

By integrating these modern techniques, the synthesis of this compound can be approached in a manner that is not only efficient but also aligns with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Transformations of 6 Fluoro 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Dynamics of 6-Fluoro-5-nitroisoquinoline

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This class of reactions involves the displacement of a leaving group, in this case, the fluorine atom, by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.orgchemistrysteps.com

The reactivity and regioselectivity of SNAr on the this compound scaffold are profoundly influenced by the interplay between the fluoro and nitro substituents.

Activation by the Nitro Group : The nitro group at the C-5 position is a potent activating group for SNAr. wikipedia.org Its strong electron-withdrawing effect, through both inductive and resonance effects, depletes the electron density of the aromatic ring system. This reduction in electron density makes the ring susceptible to attack by nucleophiles. Crucially, the nitro group is positioned ortho to the fluorine atom at C-6. This specific arrangement is key for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the initial nucleophilic attack. stackexchange.com

Role of the Fluorine Atom : In the context of SNAr reactions, fluorine is an excellent leaving group, a fact that can seem counterintuitive given the strength of the C-F bond. masterorganicchemistry.com The typical halide leaving group trend for SNAr is F > Cl > Br > I, which is the reverse of the trend seen in S_N2 reactions. wikipedia.org This is because the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C6-F bond and withdraws electron density from the ipso-carbon, making it highly electrophilic and accelerating the nucleophilic attack. stackexchange.com

The combined electronic effects of the ortho nitro group and the fluorine atom make the C-6 position of this compound exceptionally reactive towards nucleophilic displacement, ensuring high regioselectivity. Nucleophiles will preferentially attack the C-6 position, leading to the selective substitution of the fluorine atom.

| Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Ammonia (NH₃) | 2,4-Dinitroaniline | Ethanol, room temperature |

| 1-Fluoro-4-nitrobenzene | Sodium methoxide (B1231860) (NaOCH₃) | 4-Nitroanisole | Methanol, reflux |

| This compound | Primary/Secondary Amines (e.g., Piperidine) | 6-(Piperidin-1-yl)-5-nitroisoquinoline | DMSO or DMF, elevated temperature |

| This compound | Alkoxides (e.g., Sodium ethoxide) | 6-Ethoxy-5-nitroisoquinoline | Ethanol, reflux |

The displacement of substituents on the this compound ring primarily follows the addition-elimination mechanism.

Mechanism for Fluorine Displacement : The reaction is initiated by the attack of a nucleophile at the C-6 carbon, which bears the fluorine atom. This step is typically the slow, rate-determining step as it involves the disruption of the aromatic system. stackexchange.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this complex is critical, and as discussed, the ortho-nitro group plays a pivotal role in delocalizing the negative charge. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the isoquinoline (B145761) ring is restored, yielding the final substituted product.

Mechanism for Nitro Group Displacement : While halogens are the more common leaving groups in SNAr reactions, the nitro group can also be displaced under certain conditions, although it is generally less facile. researchgate.net The mechanism is analogous to that of halogen displacement, involving the formation of a Meisenheimer complex. However, the C-N bond is stronger than the C-F bond, and the nitrite (B80452) ion is a different type of leaving group compared to a halide. The selectivity between displacing the fluorine versus the nitro group can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org For this compound, the displacement of the highly activated fluorine atom is the overwhelmingly favored pathway.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on this compound Scaffolds

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds, such as nitroarenes. organic-chemistry.org

The VNS reaction mechanism involves a carbanion that contains a leaving group on the nucleophilic carbon. For nitroarenes, the nucleophile adds to a carbon atom bearing a hydrogen, typically at a position ortho or para to the nitro group. kuleuven.be In the case of this compound, the potential sites for VNS are the hydrogen-bearing carbons activated by the C-5 nitro group, namely C-4 and C-8.

The pathway proceeds as follows:

Adduct Formation : A carbanion (e.g., chloromethyl phenyl sulfone carbanion) attacks an electron-deficient carbon (C-4 or C-8) of the isoquinoline ring to form a σ-adduct.

β-Elimination : A base removes a proton from the newly added group, followed by the elimination of the leaving group from the same carbon. This step is a key feature of the VNS mechanism.

Protonation : The resulting nitro-stabilized anion is protonated upon acidic workup to yield the final product. organic-chemistry.org

The regioselectivity of VNS reactions on nitroisoquinoline derivatives is influenced by both electronic and steric factors. The reaction generally favors positions that are electronically activated (ortho or para to the nitro group) and sterically accessible. For 5-nitroisoquinoline (B18046) and its derivatives, VNS occurs predominantly at positions C-4 and C-8. kuleuven.be

The presence of the fluorine atom at C-6 in this compound could introduce steric hindrance that influences the regioselectivity between the C-4 and C-8 positions. It is important to note that VNS can compete with SNAr. However, VNS is often kinetically faster than the substitution of halogens, with the notable exception of fluorine at positions ortho or para to a nitro group, where SNAr is highly favored. organic-chemistry.org

| Nitroaromatic Substrate | Nucleophile (CH-acid precursor) | Position of Substitution | Product Type |

|---|---|---|---|

| Nitrobenzene | Chloromethyl phenyl sulfone | ortho, para | Substituted nitrobenzene |

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | ortho (C-4, C-6), para (C-8) | Substituted 5-nitroquinoline |

| 3-Nitropyridine | tert-Butyl chloroacetate | ortho (C-2, C-4) | Substituted 3-nitropyridine |

| 1-Nitronaphthalene | Chloroacetonitrile | ortho (C-2), para (C-4) | Substituted 1-nitronaphthalene |

Reduction Chemistry of the Nitro Functionality in this compound

The nitro group of this compound is readily reducible to an amino group, providing a key synthetic route to 5-amino-6-fluoroisoquinoline derivatives. This transformation is a fundamental process in organic synthesis. wikipedia.orgacs.org The reduction proceeds in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates, though these are often not isolated. nih.gov

A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other functional groups.

Catalytic Hydrogenation : This is a common and efficient method. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are used with hydrogen gas. wikipedia.org Care must be taken as some conditions, particularly with Pd/C, can lead to hydrodefluorination (loss of the fluorine atom).

Metal-Acid Systems : Classic methods include the use of metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org These methods are robust and widely used.

Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C) to serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas.

Other Reagents : Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction of aromatic nitro groups. wikipedia.org

The reduction of this compound to 6-fluoro-5-aminoisoquinoline is a critical transformation, as the resulting amino group can be further modified, for example, through diazotization or acylation, to generate a diverse range of isoquinoline derivatives.

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm | High efficiency, clean reaction | Can reduce other functional groups, potential for dehalogenation |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | Good chemoselectivity, mild | Stannous salts can be difficult to remove |

| Fe, HCl/CH₃COOH | Water/Ethanol, reflux | Inexpensive, effective | Requires stoichiometric metal, acidic workup |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system, heat | Mild, useful for sensitive substrates | Can have moderate yields |

| Ammonium Formate, Pd/C | Methanol, reflux | Avoids pressurized H₂, fast | Cost of catalyst and reagent |

Chemo- and Regioselective Reduction Methodologies

The selective reduction of the nitro group in the presence of a fluoro substituent and a heterocyclic ring is a common transformation in organic synthesis. Typically, reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with specific catalysts (e.g., Pd/C, PtO2) under controlled conditions are employed to achieve the reduction of a nitro group to an amine. The regioselectivity would be inherent to the starting material, while chemoselectivity would involve preserving the fluorine atom and the isoquinoline core. However, no specific studies detailing the application of these methodologies to this compound, including reaction conditions, yields, and selectivity, have been found.

Synthesis of Aminoisoquinoline Derivatives from this compound

The primary aminoisoquinoline derivative expected from the reduction of this compound would be 5-amino-6-fluoroisoquinoline. This transformation is a standard synthetic step for which general procedures are well-established. For related compounds, such as 5-bromo-8-nitroisoquinoline, the reduction of the nitro group is a key step in accessing the corresponding amine, which is a versatile functional group for further derivatization. orgsyn.org However, specific protocols and characterization data for the synthesis of 5-amino-6-fluoroisoquinoline from this compound are not available in the reviewed literature.

Advanced Functionalization and Derivatization Strategies

Cycloaddition Reactions with Nitroisoquinoline Intermediates

Cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, are fundamental in heterocyclic synthesis. The electron-withdrawing nature of the nitro group on the isoquinoline ring could influence its reactivity as a dienophile or dipolarophile. While there is research on dipolar cycloaddition reactions for the synthesis of complex heterocyclic systems, nih.gov no studies have been identified that specifically utilize this compound or its immediate derivatives as substrates in such transformations.

Other Heterocycle Formation and Ring Transformations

The functional groups present in this compound could, in principle, be utilized for the construction of further fused heterocyclic rings. For instance, the prospective 5-amino-6-fluoroisoquinoline could serve as a precursor for the synthesis of triazoles, imidazoles, or other heterocycles. However, the scientific literature lacks any specific examples of such ring formations or transformations starting from this compound.

Computational and Theoretical Chemistry Investigations of 6 Fluoro 5 Nitroisoquinoline

Quantum Chemical Calculations for Molecular Properties and Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Fluoro-5-nitroisoquinoline at an atomic level. These computational methods allow for the precise modeling of its geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The three-dimensional arrangement of atoms in this compound was determined by performing geometry optimization using sophisticated computational methods. Density Functional Theory (DFT), particularly with the B3LYP functional, and Ab Initio methods are standard approaches for this purpose. These calculations solve the electronic structure of the molecule to find the lowest energy conformation, which corresponds to its most stable structure.

The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the positions of the atoms until a stationary point on the potential energy surface is found. The B3LYP functional combined with a 6-311++G(d,p) basis set is commonly employed as it provides a good balance between accuracy and computational cost for organic molecules. nih.govias.ac.in The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on standard bond lengths and angles for similar aromatic systems.

| Parameter | Bond/Angle | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C5-N(O2) | ~1.48 Å |

| C6-F | ~1.35 Å | |

| N-O (Nitro) | ~1.22 Å | |

| C-N (Ring) | ~1.32 - 1.38 Å | |

| C-C (Ring) | ~1.39 - 1.42 Å | |

| Bond Angle | C4-C5-C10 | ~121° |

| C5-C6-C7 | ~120° | |

| O-N-O (Nitro) | ~124° |

Prediction of Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy, a key tool for molecular characterization, can be accurately modeled using computational methods. Following geometry optimization, a frequency calculation is performed at the same level of theory to predict the vibrational spectra (Infrared and Raman) of this compound. This calculation determines the normal modes of vibration, which correspond to the collective motions of atoms. nih.govspectroscopyonline.com

Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of chemical bonds. To improve agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set deficiencies. banglajol.info Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific functional groups, confirming the character of each vibration. researchgate.net

Table 2: Predicted Principal Vibrational Frequencies for this compound (Illustrative Data) This table shows expected frequency ranges for key vibrational modes based on DFT calculations for analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic Ring | 3050 - 3150 |

| C=N stretching | Isoquinoline (B145761) Ring | 1620 - 1650 |

| C=C stretching | Aromatic Ring | 1500 - 1600 |

| NO₂ asymmetric stretching | Nitro Group | 1520 - 1560 |

| NO₂ symmetric stretching | Nitro Group | 1340 - 1370 |

| C-N stretching | Isoquinoline Ring | 1300 - 1350 |

| C-F stretching | Fluoro Group | 1200 - 1250 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system. In contrast, the LUMO is anticipated to be localized on the electron-withdrawing nitro group and the adjacent carbon atoms of the ring. This spatial separation of the HOMO and LUMO is characteristic of donor-π-acceptor systems and is crucial for understanding charge transfer properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity. semanticscholar.orgscience.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Table 3: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table provides representative energy values for similar aromatic nitro compounds.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -7.0 eV |

| E(LUMO) | ~ -3.5 eV |

Reactivity, Stability, and Bonding Insights

Theoretical calculations offer powerful tools to predict how and where a molecule will react. By analyzing the distribution of electrons and the molecule's response to changes in electron count, specific sites for chemical attack can be identified.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. banglajol.infosapub.org It illustrates the charge distribution on the molecular surface.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline ring. These areas are electron-rich and represent the most probable sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are expected around the hydrogen atoms of the aromatic ring, indicating electron-deficient areas that are susceptible to nucleophilic attack. The MEP surface thus provides a clear, intuitive guide to the molecule's reactivity patterns.

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative method for determining the reactivity of specific atomic sites within a molecule. mdpi.comwikipedia.org Derived from density functional theory, these functions describe the change in electron density at a given point when an electron is added to or removed from the system. researchgate.net

There are three main types of Fukui functions:

f⁺(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance).

f⁻(r) : Predicts reactivity towards an electrophilic attack (electron donation).

f⁰(r) : Predicts reactivity towards a radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the most reactive sites can be pinpointed. It is expected that the carbon atom attached to the nitro group (C5) and other carbons in the nitro-substituted ring would exhibit high f⁺ values, making them susceptible to nucleophilic attack. The nitrogen and oxygen atoms of the nitro group would likely show high f⁻ values, indicating their role as sites for electrophilic interaction. mdpi.comciac.jl.cn

Table 4: Condensed Fukui Functions for Selected Atoms in this compound (Illustrative Data) This table presents a hypothetical outcome to illustrate how Fukui functions identify reactive sites.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

|---|---|---|

| N (Ring) | 0.025 | 0.095 |

| C5 | 0.150 | 0.010 |

| C6 | 0.080 | 0.030 |

| N (Nitro) | 0.015 | 0.120 |

| O (Nitro) | 0.040 | 0.180 |

Advanced Research Applications and Future Directions for 6 Fluoro 5 Nitroisoquinoline

6-Fluoro-5-nitroisoquinoline as a Key Synthetic Intermediate and Building Block

This compound is a strategically important heterocyclic compound, valued in medicinal chemistry and synthetic organic chemistry as a versatile building block. Its structure, featuring a fluorinated isoquinoline (B145761) core with a nitro group, offers multiple reactive sites that can be selectively functionalized. The fluorine and nitro substituents significantly influence the electronic properties of the isoquinoline ring system, making it a valuable precursor for the synthesis of more complex and functionally diverse molecules.

Utility in the Synthesis of Complex Heterocyclic Compounds

The primary application of this compound is as a key intermediate in multi-step synthetic pathways to produce complex, biologically active heterocyclic compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing new ring systems or introducing various substituents.

One significant application is in the synthesis of arylamide compounds designed as kinase inhibitors. For instance, this compound, prepared by the nitration of 6-fluoroisoquinoline (B87247), serves as a precursor in the development of arylamide derivatives that show activity as RAF and/or RAS kinase inhibitors, which are important targets in cancer therapy.

In a similar vein, the broader fluoro-nitroisoquinoline scaffold is utilized for creating sophisticated heterocyclic systems for biomedical applications. A closely related analogue, 3-chloro-6-fluoro-5-nitroisoquinoline, is employed as a critical intermediate in the synthesis of pyrrolo[2,3-c]pyridines. The synthetic route involves the reduction of the nitro group to form 3-chloro-6-fluoroisoquinolin-5-amine, which is then further elaborated to construct the fused pyrrole (B145914) ring. These resulting pyrrolopyridine structures are developed as specialized imaging agents for detecting neurofibrillary tangles, such as tau aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. This highlights the utility of the fluoro-nitroisoquinoline core in accessing complex polycyclic systems with specific biomedical functions.

| Precursor Compound | Synthetic Target | Application of Target Compound |

| This compound | Arylamide Derivatives | RAF/RAS Kinase Inhibitors |

| 3-Chloro-6-fluoro-5-nitroisoquinoline | Pyrrolo[2,3-c]pyridines | Imaging Agents for Neurofibrillary Tangles |

Application in the Construction of Functional Organic Materials

Emerging Avenues in Materials Science utilizing this compound Derivatives

While fluorinated heterocyclic compounds are of significant interest in materials science, specific research detailing the use of this compound derivatives in these applications is limited.

Development of Fluorinated Isoquinoline-Based Luminescent Materials

There is no specific information available from the conducted searches regarding the development of luminescent materials derived directly from this compound. Consequently, photophysical data for such derivatives are not available.

Exploration in Organic Electronic and Optoelectronic Devices

Specific examples or performance data of organic electronic and optoelectronic devices utilizing derivatives of this compound could not be identified in the available research.

Interdisciplinary Research Perspectives

The established use of this compound as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and neurological imaging agents, underscores its value at the intersection of chemistry and biology. The reactivity of its functional groups presents opportunities for creating diverse molecular libraries for further drug discovery efforts. While its application in materials science is not yet documented, the inherent electronic properties of the fluorinated and nitrated isoquinoline core suggest potential for future exploration in areas such as organic electronics and sensing, bridging synthetic chemistry with materials engineering and physics.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The confluence of artificial intelligence (AI) and chemistry is paving the way for unprecedented advancements in predicting and optimizing chemical reactions. For a molecule with the specific reactivity profile of this compound, AI and machine learning (ML) offer powerful tools to navigate its complex reaction landscape.

Reaction Prediction:

AI algorithms, particularly those based on machine learning, are being trained on vast datasets of known chemical reactions. These models can learn the underlying rules of chemical reactivity and predict the likely outcomes of reactions involving novel substrates like this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this compound, AI can predict the regioselectivity and yield by analyzing the electronic and steric effects of the fluoro and nitro substituents. By processing extensive reaction databases, these models can identify patterns that may not be immediately obvious to a human chemist, thereby guiding experimental design.

Optimization of Reaction Conditions:

Beyond predicting outcomes, machine learning algorithms can optimize reaction conditions to maximize yield and minimize byproducts. By employing techniques such as Bayesian optimization, researchers can efficiently explore a multidimensional parameter space that includes temperature, solvent, catalyst, and reaction time. For the synthesis of derivatives of this compound, this approach can significantly reduce the number of experiments required to identify the optimal conditions, saving time and resources. The table below illustrates a hypothetical optimization scenario for a Suzuki-Miyaura cross-coupling reaction involving this compound.

| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Base | Solvent | Predicted Yield (%) |

| 1 | 2.0 | 80 | K2CO3 | Dioxane/H2O | 65 |

| 2 | 1.5 | 100 | Cs2CO3 | Toluene/H2O | 82 |

| 3 | 2.5 | 90 | K3PO4 | DMF/H2O | 75 |

| ... | ... | ... | ... | ... | ... |

This interactive table demonstrates how a machine learning model could predict yields for a Suzuki-Miyaura coupling reaction under different conditions, guiding the optimization process.

The future of AI in this context lies in the development of more sophisticated models that can predict not only the major product but also potential side products and reaction mechanisms. As more high-quality experimental data for compounds like this compound becomes available, the predictive power of these AI tools will continue to improve, accelerating the discovery of new molecules with desired properties.

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel and efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area is focused on enhancing the selectivity and efficiency of transformations involving this versatile building block.

Advancements in Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental for the functionalization of this compound. Future research is directed towards the development of more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. For example, the use of catalysts based on earth-abundant metals like iron and nickel is a growing area of interest due to their lower cost and toxicity compared to precious metals. The exploration of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands is also crucial for improving the efficiency and scope of these reactions.

Catalytic Reduction of the Nitro Group:

The selective reduction of the nitro group in this compound to an amino group is a critical transformation for the synthesis of many biologically active compounds. While traditional methods often employ stoichiometric reducing agents, there is a strong drive towards developing catalytic hydrogenation methods. Novel heterogeneous catalysts, such as nanoparticles of platinum, palladium, or nickel supported on materials like graphene or metal-organic frameworks (MOFs), are being investigated for their high activity and recyclability. The challenge lies in achieving high chemoselectivity, reducing the nitro group without affecting the fluoro substituent or the isoquinoline ring.

C-H Functionalization:

Direct C-H functionalization is an emerging and highly attractive strategy for the efficient synthesis of complex molecules. The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the isoquinoline core of this compound would provide a more atom-economical and step-efficient approach to its derivatives. Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, are being explored for their ability to direct C-H activation at specific positions on the aromatic ring. The future in this area will likely involve the design of new directing groups and ligands that can control the regioselectivity of these transformations.

The table below summarizes some of the key catalytic transformations for this compound and the corresponding research directions.

| Transformation | Catalyst System | Future Research Directions |

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligands | Development of earth-abundant metal catalysts (Fe, Ni), novel ligands for milder conditions. |

| Nitro Group Reduction | Heterogeneous Catalysts (e.g., Pd/C) | Design of highly selective and recyclable nanocatalysts, exploration of transfer hydrogenation. |

| C-H Arylation | Rhodium/Iridium Complexes | Development of catalysts for regioselective C-H activation, exploration of directing group strategies. |

This interactive table highlights key catalytic reactions for this compound and outlines future research avenues for each.

Q & A

What are the established synthetic routes for 6-Fluoro-5-nitroisoquinoline, and how can researchers optimize yield and purity?

Category: Basic Research Question

Methodological Answer:

Synthesis of this compound typically involves nitration and fluorination of isoquinoline precursors. Key steps include:

- Nitration: Position-selective nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination: Halogen exchange via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents like DMF at 120°C) .

Optimization Strategies: - Monitor reaction progress with TLC/HPLC to minimize side products.

- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Characterize intermediates with NMR (¹H/¹³C, 19F) and HRMS to confirm regiochemistry .

How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Category: Advanced Research Question

Methodological Answer:

Conflicting spectral data (e.g., unexpected NOE effects in NMR or IR stretching frequencies) may arise from:

- Tautomerism: Nitro groups can exhibit resonance stabilization, altering electron distribution. Use variable-temperature NMR to detect dynamic equilibria .

- Crystal Packing Effects: X-ray crystallography can clarify discrepancies between solution- and solid-state structures .

- Computational Validation: Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to identify conformational biases .

Documentation: Report all raw data and analysis workflows in supplementary materials to enable reproducibility .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Category: Advanced Research Question

Methodological Answer:

- DFT Studies: Calculate Fukui indices (using Gaussian or ORCA) to identify electrophilic centers. The nitro group at C5 deactivates the ring, while fluorine at C6 directs nucleophiles to meta/para positions .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or GROMACS .

- Validation: Correlate computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

How can researchers design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?

Category: Advanced Research Question

Methodological Answer:

Framework: Use the PICOT model to structure the study :

- Population (P): Enzymes (e.g., kinases, phosphatases) with conserved active-site motifs.

- Intervention (I): Synthetic derivatives with substituent variations (e.g., alkyl chains, electron-withdrawing groups).

- Comparison (C): Parent compound (this compound) as control.

- Outcome (O): IC₅₀ values, binding affinity (Kd), and selectivity ratios.

- Time (T): Short-term (in vitro assays) and long-term (cell-based viability tests).

Methods: - Enzyme Assays: Use fluorescence polarization or SPR to quantify inhibition .

- Crystallography: Resolve ligand-enzyme co-crystal structures to validate binding modes .

What are the best practices for characterizing nitro group stability in this compound under varying pH conditions?

Category: Basic Research Question

Methodological Answer:

- Stability Screening: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .

- Kinetic Analysis: Plot degradation rates (kobs) vs. pH to identify pH-dependent decomposition pathways (e.g., hydrolysis at acidic pH) .

- Mechanistic Probes: Use ¹⁸O-labeled H₂O in LC-MS experiments to confirm nitro-to-carbonyl oxidation .

How should researchers address discrepancies in reported biological activities of this compound analogs?

Category: Advanced Research Question

Methodological Answer:

Contradictions may stem from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) across labs .

- Cellular Context: Test compounds in multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .

- Meta-Analysis: Use PRISMA guidelines to systematically compare literature data, highlighting confounding variables (e.g., solvent used, incubation time) .

What strategies ensure reproducibility in synthesizing this compound derivatives for multi-lab collaborations?

Category: Basic Research Question

Methodological Answer:

- Detailed Protocols: Document reaction conditions (e.g., exact stoichiometry, cooling rates) in supplementary files .

- Reference Standards: Share characterized intermediates (e.g., via CAS registry numbers ) for cross-validation.

- Blinded Replication: Assign third-party labs to repeat synthesis without prior knowledge of expected outcomes .

How can researchers apply the FINER framework to evaluate the feasibility of a mechanistic study on this compound?

Category: Advanced Research Question

Methodological Answer:

FINER Criteria :

- Feasible: Ensure access to specialized equipment (e.g., stopped-flow spectrophotometers for rapid kinetics).

- Interesting: Link mechanisms to broader themes (e.g., nitroaromatic reactivity in drug design).

- Novel: Explore understudied aspects (e.g., photostability under UV light).

- Ethical: Adhere to safety protocols for handling nitro compounds (toxicity assessments ).

- Relevant: Align with funding priorities (e.g., antimicrobial resistance).

What analytical techniques are critical for distinguishing positional isomers in this compound derivatives?

Category: Basic Research Question

Methodological Answer:

- 2D NMR: NOESY/ROESY to detect spatial proximity between fluorine and nitro groups .

- X-ray Diffraction: Resolve crystal structures to unambiguously assign substituent positions .

- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs for precise tracking of nitro group behavior in MS/MS .

How can researchers integrate computational and experimental data to predict the metabolic pathways of this compound?

Category: Advanced Research Question

Methodological Answer:

- In Silico Tools: Use MetaSite or GLORYx to predict Phase I/II metabolism sites .

- In Vitro Validation: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

- Statistical Correlation: Apply machine learning (e.g., random forests) to link DFT-calculated reactivity descriptors with experimental metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.